molecular formula C10H15N3O3S B14416848 N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine CAS No. 80556-39-4

N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine

Cat. No.: B14416848
CAS No.: 80556-39-4
M. Wt: 257.31 g/mol
InChI Key: DTHAEMGMYFVANK-UHFFFAOYSA-N
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Description

N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine is a complex organic compound that features a furan ring, a sulfanyl group, and a nitroethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine typically involves multi-step organic reactions. One common approach is to start with the furan-2-carbaldehyde, which undergoes a series of reactions including nucleophilic substitution and condensation reactions to introduce the sulfanyl and nitroethene groups . The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N1-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets. The furan ring and nitroethene moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function . These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N’~1~-methyl-2-nitroethene-1,1-diamine is unique due to its combination of a furan ring, a sulfanyl group, and a nitroethene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with different molecular targets sets it apart from similar compounds.

Properties

CAS No.

80556-39-4

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

1-N'-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-N-methyl-2-nitroethene-1,1-diamine

InChI

InChI=1S/C10H15N3O3S/c1-11-10(7-13(14)15)12-4-6-17-8-9-3-2-5-16-9/h2-3,5,7,11-12H,4,6,8H2,1H3

InChI Key

DTHAEMGMYFVANK-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=CO1

Origin of Product

United States

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